N-(2,6-dimethylphenyl)-N'-(4-fluorophenyl)urea
Overview
Description
N-(2,6-dimethylphenyl)-N'-(4-fluorophenyl)urea, commonly known as Diflubenzuron, is a chemical compound that belongs to the family of benzoylureas. It is widely used as an insecticide and acaricide to control the growth and development of various pests in the agricultural sector. Diflubenzuron is also used in the aquaculture industry to control the growth of sea lice in farmed fish.
Mechanism of Action
Diflubenzuron acts as a chitin synthesis inhibitor by disrupting the formation of chitin microfibrils in the exoskeleton of insects and arachnids. This leads to the disruption of the molting process, which ultimately results in the death of the pests.
Biochemical and Physiological Effects:
Diflubenzuron has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms such as fish and crustaceans. Diflubenzuron has been shown to have a long half-life in soil and can persist in the environment for several months.
Advantages and Limitations for Lab Experiments
Diflubenzuron is widely used in laboratory experiments to study the effects of chitin synthesis inhibition on insects and arachnids. Its low toxicity to mammals and birds makes it a safe and effective tool for research. However, its toxicity to aquatic organisms and persistence in the environment can limit its use in certain experiments.
Future Directions
There are several future directions for research on Diflubenzuron. One area of research is the development of more efficient and environmentally friendly methods of synthesis. Another area of research is the study of the effects of Diflubenzuron on non-target organisms such as pollinators and beneficial insects. Finally, there is a need for research on the development of alternative methods of pest control that are less harmful to the environment.
Scientific Research Applications
Diflubenzuron has been extensively studied for its insecticidal and acaricidal properties. It has been found to be effective against a wide range of pests such as caterpillars, beetles, mites, and ticks. Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects and arachnids. This leads to the disruption of the molting process and ultimately death of the pests.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-4-3-5-11(2)14(10)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDPJCXKJGGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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